4-Chlorocinnamonitrile

Description

Historical Context and Early Investigations of Cinnamates and Nitriles

The scientific journey into compounds like 4-Chlorocinnamonitrile builds on centuries of foundational chemical discovery. The history of nitriles began in 1782 with the first synthesis of hydrogen cyanide by Carl Wilhelm Scheele. wikipedia.org This was followed by the preparation of benzonitrile (B105546) in 1832 by Friedrich Wöhler and Justus von Liebig. wikipedia.org Significant advancements in the synthesis of aromatic nitriles came later in the 19th century with the development of reactions like the Sandmeyer reaction in 1884, which involves the conversion of aryl diazonium salts to nitriles using copper(I) cyanide. numberanalytics.com Other foundational methods include the Kolbe nitrile synthesis, a nucleophilic substitution reaction between alkyl halides and metal cyanides. wikipedia.org

The study of cinnamates, the class of compounds to which the cinnamonitrile (B126248) structure belongs, also has deep roots. Cinnamic acid and its derivatives are naturally occurring phenylpropanoids found in sources like cinnamon oil and shea butter. wikipedia.orgnih.gov One of the earliest and most notable synthetic methods is the Perkin reaction, which became the first commercial route to cinnamic acid. wikipedia.org In 1890, Rainer Ludwig Claisen further contributed by describing the synthesis of ethyl cinnamate (B1238496) through the reaction of ethyl acetate (B1210297) and benzaldehyde. wikipedia.org These early investigations into the synthesis and properties of both nitriles and cinnamates laid the essential groundwork for the exploration of more complex derivatives like this compound.

Significance of Aromatic Nitriles in Advanced Chemical Synthesis

Aromatic nitriles are a class of organic compounds containing a nitrile functional group (-C≡N) directly attached to an aromatic ring. fiveable.me They are of paramount importance in modern organic synthesis, serving as versatile building blocks for a wide array of complex molecules. numberanalytics.comnumberanalytics.com Their utility stems from the unique electronic properties and reactivity of the nitrile group.

The nitrile group is strongly polarized and electron-withdrawing, which influences the reactivity of the aromatic ring and allows the nitrile itself to undergo a variety of transformations. fiveable.mepressbooks.pub It can be hydrolyzed to form amides or carboxylic acids, reduced to primary amines, or react with organometallic reagents to produce ketones. numberanalytics.com Furthermore, aromatic nitriles can participate in cycloaddition reactions to generate important heterocyclic structures like tetrazoles. numberanalytics.com

This chemical versatility makes aromatic nitriles indispensable intermediates in the production of numerous high-value products, including:

Pharmaceuticals: Many drug molecules either contain a nitrile moiety or are synthesized from nitrile precursors. numberanalytics.comfiveable.me

Agrochemicals: Nitriles are key components in the synthesis of modern herbicides and pesticides. numberanalytics.comhighfine.com

Dyes and Pigments: The electronic properties of aromatic nitriles make them useful in the creation of colored compounds. numberanalytics.com

Materials Science: They are used in the synthesis of advanced polymers and other functional materials. numberanalytics.com

Modern synthetic methods for aromatic nitriles often involve transition metal-catalyzed reactions, such as the cyanation of aryl halides or phenolic compounds, which offer milder conditions and broader substrate compatibility than traditional methods like the Sandmeyer or Rosenmund-von Braun reactions. numberanalytics.comfiveable.meorganic-chemistry.org

Overview of Research Trajectories for this compound

This compound, with the chemical formula ClC₆H₄CH=CHCN, has emerged as a significant substrate and intermediate in various areas of chemical research. sigmaaldrich.com Its research applications primarily leverage its bifunctional nature: the reactive double bond and the versatile nitrile group, all influenced by the 4-chloro substituent on the phenyl ring.

One major research trajectory involves its use as a precursor in the synthesis of heterocyclic compounds. For instance, it has been reacted with 4-hydroxycoumarin (B602359) to produce pyrano[2,3-d]pyrimidine derivatives and with naphthols to create naphthopyrano compounds. nih.goveurjchem.com These complex ring systems are often investigated for potential biological activities. Another synthetic application is its use in the preparation of organophosphorus compounds, such as ethyl-1-(4-chlorophenyl)-2-cyanoethyl(diethoxymethyl)phosphinate. sigmaaldrich.comchemicalbook.com

The synthesis of this compound itself has been a subject of study to develop efficient methodologies. One notable one-pot reaction involves the condensation of 4-chlorobenzaldehyde (B46862) with a telluronium ylide derived from chloroacetonitrile, which produces the target compound in high yield. sci-hub.box Other methods include the Meerwein arylation of 2-chloroacrylonitrile. researchgate.net

In the field of materials science, this compound has been used to study the radical and homocopolymerization abilities of cinnamonitrile isomers. chemicalbook.com More recently, it has been employed as a ligand in the synthesis of organometallic iron(II)-cyclopentadienyl complexes, which were subsequently evaluated for their anticancer properties against breast and colorectal cancer cell lines. mdpi.com

Interactive Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes the key physical and chemical identifiers for this compound.

| Property | Value | Reference |

| CAS Number | 28446-72-2 | sigmaaldrich.com |

| Molecular Formula | C₉H₆ClN | sigmaaldrich.com |

| Molecular Weight | 163.60 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 55-70 °C | sigmaaldrich.com |

| InChI Key | PPCNBCKABHGVMX-OWOJBTEDSA-N | sigmaaldrich.com |

Table 2: Synthesis of this compound via One-Pot Reaction This table outlines the results from a specific one-pot synthesis method for α,β-unsaturated nitriles, including this compound, using dibutyl telluride. sci-hub.box

| Aldehyde Reactant | Product | Yield (%) | Isomer Configuration |

| 4-Chlorobenzaldehyde | This compound | 83 | E |

| Benzaldehyde | Cinnamonitrile | 85 | E |

| 4-Nitrobenzaldehyde | 4-Nitrocinnamonitrile | 88 | E |

| 4-Methoxybenzaldehyde | 4-Methoxycinnamonitrile | 84 | E |

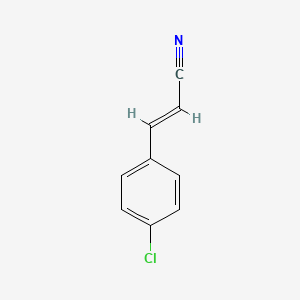

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-chlorophenyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCNBCKABHGVMX-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28446-72-2 | |

| Record name | Cinnamonitrile, p-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028446722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-chlorocinnamonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Chlorocinnamonitrile

Established Synthetic Pathways to 4-Chlorocinnamonitrile

Several well-established methods are utilized for the synthesis of this compound, each with its own set of advantages and reaction conditions. These pathways include olefination reactions, oxidation of corresponding alcohols, palladium-catalyzed conversions, arylation reactions, and various condensation reactions.

Telluronium ylides are reactive intermediates that can be employed in olefination reactions, analogous to the more common Wittig reaction using phosphorus ylides. While direct synthesis of this compound using a telluronium ylide has not been extensively documented, a plausible synthetic route can be inferred from the general reactivity of these ylides. The reaction would likely involve the generation of a cyanomethylide from a suitable telluronium salt, which would then react with 4-chlorobenzaldehyde (B46862).

A general method for the synthesis of α,β-unsaturated nitriles using organotellurium compounds has been reported, which proceeds via the reaction of an α-lithiated telluride with an aldehyde. This approach, while not strictly involving a pre-formed ylide, highlights the utility of tellurium-mediated C-C bond formation in accessing such compounds acs.org. The development of stable telluronium ylides continues to be an active area of research, and their application in the synthesis of complex molecules is expanding researchgate.net.

For instance, various oxidizing agents in the presence of a nitrogen source like ammonia (B1221849) can facilitate this transformation. This approach avoids the isolation of the intermediate aldehyde, which can be advantageous.

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. The synthesis of aromatic nitriles, including this compound, can be achieved through palladium-catalyzed cyanation of aryl halides or pseudohalides. A particularly relevant approach is the cyanation of 4-chlorostyrene (B41422). While the direct palladium-catalyzed cyanation of the vinyl halide of 4-chlorostyrene is a potential route, a more common strategy involves the cyanation of an aryl halide.

For example, a general and practical method for the palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides has been developed using K4[Fe(CN)6] as a non-toxic cyanide source nih.govnih.govresearchgate.net. This method demonstrates broad functional group tolerance and could potentially be adapted to a precursor of this compound. The development of efficient palladium catalyst systems for the cyanation of aryl chlorides is an ongoing area of research, with various ligands and reaction conditions being explored to improve efficiency and substrate scope researchgate.netresearchgate.netdntb.gov.ua.

The Meerwein arylation is a radical reaction that involves the addition of an aryl diazonium salt to an electron-deficient alkene, typically catalyzed by a copper salt. This reaction is well-suited for the synthesis of this compound by reacting 4-chlorobenzenediazonium chloride with acrylonitrile (B1666552) wikipedia.org. The electron-withdrawing nitrile group in acrylonitrile makes it an excellent substrate for this reaction.

The reaction proceeds via the generation of an aryl radical from the diazonium salt, which then adds to the double bond of acrylonitrile. Subsequent elimination of a proton and a chlorine atom (from the copper catalyst) yields the desired this compound. This method provides a direct route to the target molecule from readily available starting materials wikipedia.orgthermofisher.com. Recent advancements have also explored metal-free versions of the Meerwein arylation under mild conditions nih.govresearchgate.net.

Condensation reactions provide a straightforward and widely used approach for the synthesis of α,β-unsaturated compounds like this compound.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. For the synthesis of a derivative of this compound, 4-chlorobenzaldehyde is reacted with malononitrile (B47326). This reaction yields 2-(4-chlorobenzylidene)malononitrile, a closely related compound. The reaction is typically catalyzed by a weak base such as piperidine (B6355638) or ammonia.

Wittig-Horner Reaction: The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction is another powerful olefination method that can be employed to synthesize this compound. This reaction involves the use of a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding phosphorane used in the standard Wittig reaction. The synthesis would involve the reaction of 4-chlorobenzaldehyde with the ylide generated from diethyl cyanomethylphosphonate. A key advantage of the Wittig-Horner reaction is that the water-soluble phosphate (B84403) byproduct is easily removed during workup.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This can be achieved through various strategies, including the use of less hazardous reagents, renewable starting materials, and more efficient catalytic systems, and by minimizing waste generation.

Several of the established synthetic pathways for this compound can be adapted to be more environmentally friendly. For instance, in the Meerwein arylation, the use of highly toxic copper cyanide can be replaced with less toxic cyanide sources in palladium-catalyzed reactions nih.gov.

Solvent selection is another crucial aspect of green chemistry. The development of solvent-free reaction conditions or the use of greener solvents such as water or ionic liquids can significantly reduce the environmental footprint of a synthesis. For example, Knoevenagel condensations can often be carried out under solvent-free conditions or in aqueous media.

Finally, atom economy is a central concept in green chemistry, which seeks to maximize the incorporation of all materials used in the process into the final product. Reactions like the Meerwein arylation and condensation reactions can be designed to have high atom economy.

Atom Economy Considerations

The synthesis of this compound is most commonly achieved through the Knoevenagel condensation reaction between 4-chlorobenzaldehyde and malononitrile. researchgate.netresearchgate.net This reaction is a classic example of carbon-carbon bond formation and proceeds via a base-catalyzed mechanism. The fundamental principle of atom economy, a key concept in green chemistry, is to maximize the incorporation of all materials used in the synthesis into the final product.

The reaction for the synthesis of this compound can be represented as follows:

C₇H₅ClO + CH₂(CN)₂ → C₉H₆ClN + H₂O

In this transformation, the desired product is this compound, and the only theoretical byproduct is water. The percent atom economy is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants, then multiplying by 100.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 |

| Malononitrile | CH₂(CN)₂ | 66.06 |

| This compound | C₉H₆ClN | 163.60 |

| Water | H₂O | 18.02 |

Calculation of Atom Economy:

Mass of desired product: 163.60 g/mol

Total mass of reactants: 140.57 g/mol + 66.06 g/mol = 206.63 g/mol

Percent Atom Economy = (Mass of desired product / Total mass of reactants) x 100 Percent Atom Economy = (163.60 / 206.63) x 100 ≈ 79.18%

While the generation of water as the sole byproduct is favorable from an environmental standpoint, the reaction does not achieve 100% atom economy. However, compared to many other organic transformations that produce more substantial and potentially hazardous byproducts, the Knoevenagel condensation is considered a relatively atom-economical route for the synthesis of cinnamonitrile (B126248) derivatives.

Solvent Selection and Catalytic Approaches

The efficiency and environmental impact of the synthesis of this compound are significantly influenced by the choice of solvent and catalyst. Traditional approaches often utilize organic bases such as piperidine or pyridine (B92270) in organic solvents. researchgate.net However, contemporary research focuses on developing more sustainable and environmentally benign methodologies.

Solvent Selection:

The use of volatile organic compounds (VOCs) as solvents is a major concern in chemical synthesis due to their environmental and health impacts. Consequently, there is a growing interest in the use of greener solvents or solvent-free conditions. For the Knoevenagel condensation, various alternative media have been explored:

Water: As a non-toxic, non-flammable, and readily available solvent, water is an attractive medium for this reaction. The use of water as a solvent can also simplify product isolation, as this compound is generally insoluble in water.

Ethanol: Often used as a greener alternative to more hazardous organic solvents.

Solvent-free conditions: Conducting the reaction by grinding the reactants together at room temperature, in the absence of any solvent, represents a highly eco-friendly approach. researchgate.net This method minimizes waste and energy consumption.

Catalytic Approaches:

The choice of catalyst is crucial for the rate and yield of the Knoevenagel condensation. While traditional homogeneous base catalysts are effective, they can be difficult to separate from the reaction mixture. Modern research has focused on the development of heterogeneous catalysts that can be easily recovered and reused, aligning with the principles of green chemistry.

| Catalyst Type | Examples | Advantages |

| Homogeneous Bases | Piperidine, Pyridine | High catalytic activity |

| Heterogeneous Catalysts | Amino-bifunctional frameworks, Natural catalysts (e.g., derived from Coriandrum Sativum seeds) | Easy separation and reusability, often milder reaction conditions, environmentally friendly. researchgate.netnih.gov |

| Nanocatalysts | Eggshell/Fe₃O₄ nanocomposite, CuFe₂O₄@starch | High surface area leading to high catalytic activity, often biodegradable and from renewable sources, magnetic properties allow for easy recovery. ajgreenchem.comnih.gov |

The use of heterogeneous and nanocatalysts not only improves the sustainability of the synthesis but can also lead to higher yields and shorter reaction times under milder conditions, such as room temperature. nih.govnih.gov

Derivatization Strategies Utilizing this compound as a Precursor

This compound serves as a versatile building block in organic synthesis, enabling the creation of a diverse range of more complex molecules. Its reactive α,β-unsaturated nitrile functionality allows for various chemical transformations.

Formation of Organophosphinates

Organophosphinates can be synthesized from this compound through a Michael addition reaction. In this reaction, a phosphorus-containing nucleophile, such as a phosphine (B1218219) oxide, adds to the β-carbon of the α,β-unsaturated nitrile. This type of reaction is a powerful tool for the formation of carbon-phosphorus bonds.

The general scheme for the Michael addition of a disubstituted phosphine oxide to this compound is as follows:

C₉H₆ClN + R₂P(O)H → R₂P(O)CH(C₆H₄Cl)CH₂CN

This reaction typically proceeds in the presence of a base, which deprotonates the phosphine oxide to generate the phosphinite anion, a potent nucleophile. The resulting product is a β-cyano-substituted phosphine oxide, a class of organophosphinates. The reaction can be catalyzed by various bases, and the choice of reactants and conditions can influence the yield and selectivity of the reaction. The addition of phosphine oxides to α,β-unsaturated nitriles is a well-established method for the synthesis of this class of compounds. acs.org

Synthesis of Fused Heterocyclic Systems (e.g., Chromenes, Pyrano[2,3-d]pyrimidines)

This compound is a valuable precursor for the synthesis of various fused heterocyclic systems through multicomponent reactions (MCRs). These reactions are highly efficient as they allow for the construction of complex molecules in a single step from three or more starting materials.

Synthesis of Chromenes:

Substituted 2-amino-4H-chromenes can be synthesized via a one-pot, three-component reaction involving an aldehyde (such as 4-chlorobenzaldehyde, a precursor to this compound), malononitrile, and a phenol (B47542) or naphthol derivative. The mechanism is believed to proceed through an initial Knoevenagel condensation between the aldehyde and malononitrile to form a cinnamonitrile derivative, which then undergoes a Michael addition with the phenol or naphthol, followed by intramolecular cyclization.

Synthesis of Pyrano[2,3-d]pyrimidines:

Pyrano[2,3-d]pyrimidine derivatives can be synthesized through a multicomponent reaction involving this compound (or its in-situ generation from 4-chlorobenzaldehyde and malononitrile), a barbituric acid derivative, and often a catalyst. These reactions are typically performed in a suitable solvent and can be promoted by various catalysts. The reaction proceeds through a cascade of reactions, including Knoevenagel condensation, Michael addition, and cyclization, to afford the fused heterocyclic system. nih.gov

| Heterocyclic System | Key Reactants | General Reaction Conditions |

| Chromenes | Aldehyde, Malononitrile, Phenol/Naphthol | Catalytic amounts of a base or a heterogeneous catalyst, often in a green solvent or under solvent-free conditions. |

| Pyrano[2,3-d]pyrimidines | This compound, Barbituric acid derivative | Often requires a catalyst and heating in a suitable solvent. |

Preparation of Diiron Vinyliminium Complexes

While the direct synthesis of diiron vinyliminium complexes from this compound is not extensively documented, the nitrile group can be a precursor for the formation of ligands that can coordinate to diiron centers. The synthesis of diiron complexes often involves the reaction of a diiron precursor with a suitable ligand.

Nitriles are known to coordinate to metal centers and can be involved in a variety of chemical transformations mediated by the metal. unibo.itnih.gov For instance, nitrile ligands can be incorporated into diiron complexes and subsequently transformed. The synthesis of diiron μ-aminocarbyne complexes with nitrile ligands has been reported, where the nitrile coordinates to one of the iron centers. nih.gov

The preparation of a vinyliminium ligand from this compound would likely involve the reduction of the nitrile group to an amine, followed by reaction with an appropriate carbonyl compound to form an iminium ion. This vinyliminium species could then be reacted with a diiron carbonyl complex to form the desired diiron vinyliminium complex.

Advanced Spectroscopic and Structural Elucidation

Vibrational Spectroscopy Analysis (FTIR)

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. For 4-Chlorocinnamonitrile, FTIR is instrumental in characterizing the nitrile group and studying its behavior in different environments.

The most distinct feature in the infrared spectrum of a nitrile is the absorption band corresponding to the C≡N stretching vibration. This band typically appears in the range of 2260 to 2240 cm⁻¹. mit.edu The precise position of this band provides valuable information about the electronic environment surrounding the nitrile group.

For this compound, the presence of an aromatic ring and a chlorine atom influences the electronic distribution and thus the vibrational frequency of the nitrile group. Conjugation between the nitrile group and the adjacent double bond and aromatic ring leads to a lowering of the C≡N stretching frequency. mit.edu This is due to the delocalization of electrons, which reduces the bond order of the C≡N triple bond. As a result, the absorption band for conjugated nitriles typically shifts to wavenumbers below 2230 cm⁻¹. mit.edu

The electronic nature of substituents on the aromatic ring also plays a crucial role. Electron-withdrawing groups, such as the chlorine atom in this compound, can cause a shift to higher wavenumbers, while electron-donating groups lead to a shift to lower wavenumbers. mit.edu

Hydrogen bonding is another factor that significantly affects the nitrile stretching frequency. When the nitrile group acts as a hydrogen bond acceptor, the C≡N stretching frequency typically shifts to higher frequencies (a blue shift). nih.gov This is a result of the interaction between the lone pair of electrons on the nitrogen atom and the hydrogen atom of a donor molecule, which alters the vibrational energy of the nitrile bond. nih.gov

The table below summarizes the typical infrared absorption ranges for the nitrile group in different chemical environments.

| Chemical Environment | Typical C≡N Stretching Frequency (cm⁻¹) |

| Saturated Aliphatic Nitriles | 2260 - 2240 |

| Aromatic/Conjugated Nitriles | < 2230 |

| Nitriles with Electron-Withdrawing Groups | Shift to higher wavenumbers |

| Nitriles with Electron-Donating Groups | Shift to lower wavenumbers |

| Hydrogen-Bonded Nitriles | Blue shift (to higher frequencies) |

FTIR spectroscopy is a valuable technique for studying the adsorption of molecules onto solid surfaces. By analyzing the changes in the vibrational spectrum of this compound upon adsorption, insights into the nature of the surface-adsorbate interactions can be gained.

When a nitrile like this compound adsorbs on a surface, several types of interactions can occur, including hydrogen bonding and coordination to Lewis acid sites. researchgate.net The C≡N stretching vibration is particularly sensitive to these interactions.

Hydrogen Bonding: If the surface contains hydroxyl groups (e.g., on silica (B1680970) or alumina), the nitrile can form hydrogen bonds through its nitrogen atom. This interaction typically leads to a perturbation of the surface hydroxyl groups' stretching bands and a shift in the C≡N stretching frequency of the nitrile. rsc.org

Coordination to Lewis Acid Sites: On surfaces with exposed metal cations (Lewis acid sites), the nitrile can coordinate through the lone pair of electrons on the nitrogen atom. This coordination results in a significant shift of the C≡N stretching band to higher wavenumbers, indicating the formation of a coordinate bond. rsc.org The magnitude of this shift can provide information about the acid strength of the surface sites.

For example, studies on the adsorption of nitriles on alumina (B75360) have shown the formation of both hydrogen-bonded species and species coordinated to exposed Al³⁺ ions. rsc.org The FTIR spectra reveal distinct bands for each type of adsorbed species, allowing for a detailed analysis of the surface chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its electronic environment. Protons in different chemical environments will resonate at different frequencies. oregonstate.edu

For this compound, the ¹H NMR spectrum would be expected to show signals for the vinyl protons and the aromatic protons.

Vinyl Protons: The two protons on the carbon-carbon double bond are in different chemical environments and would therefore be expected to show distinct signals. Due to their proximity to the electron-withdrawing nitrile and chloro-substituted phenyl groups, these protons would be deshielded and appear at a relatively downfield chemical shift, likely in the range of 5.5-7.5 ppm. The coupling between these two protons (J-coupling) would result in a doublet for each signal, providing information about their connectivity.

Aromatic Protons: The protons on the benzene (B151609) ring are also in different environments due to the chlorine substituent. The protons ortho to the chlorine will have a different chemical shift from the protons meta to the chlorine. These protons typically appear in the aromatic region of the spectrum, between 7.0 and 8.0 ppm. The coupling between adjacent aromatic protons would lead to a characteristic splitting pattern (e.g., a set of two doublets).

The integration of the peaks in the ¹H NMR spectrum provides the relative ratio of the number of protons giving rise to each signal. thermofisher.com

A hypothetical ¹H NMR data table for this compound is presented below.

| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| Vinyl H (α to CN) | 5.8 - 6.2 | Doublet | 16 - 18 |

| Vinyl H (β to CN) | 7.2 - 7.6 | Doublet | 16 - 18 |

| Aromatic H (ortho to Cl) | 7.3 - 7.5 | Doublet | 8 - 9 |

| Aromatic H (meta to Cl) | 7.5 - 7.7 | Doublet | 8 - 9 |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum. libretexts.org

For this compound, the ¹³C NMR spectrum would be expected to show signals for all the carbon atoms in the molecule.

Nitrile Carbon: The carbon atom of the nitrile group is typically found in the range of 110-125 ppm. oregonstate.edu

Vinyl Carbons: The two carbon atoms of the double bond would appear in the alkene region of the spectrum, typically between 100 and 150 ppm. pdx.edu

Aromatic Carbons: The carbon atoms of the benzene ring would also appear in the 120-170 ppm range. oregonstate.edu The carbon atom bonded to the chlorine (ipso-carbon) will have a distinct chemical shift, as will the other aromatic carbons.

The number of distinct signals in the aromatic region can confirm the substitution pattern of the benzene ring.

The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms. Electronegative atoms like chlorine and the nitrile group cause a downfield shift (to higher ppm values) for the carbons they are attached to or are in close proximity to. compoundchem.com

A predicted ¹³C NMR data table for this compound is shown below.

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| Nitrile (C≡N) | 118 - 122 |

| Vinyl C (α to CN) | 105 - 110 |

| Vinyl C (β to CN) | 145 - 150 |

| Aromatic C (ipso, C-Cl) | 135 - 140 |

| Aromatic C (ortho to Cl) | 128 - 132 |

| Aromatic C (meta to Cl) | 129 - 133 |

| Aromatic C (para to Cl, C-vinyl) | 130 - 135 |

When this compound acts as a ligand in a coordination complex with a metal, multinuclear NMR spectroscopy can provide valuable information about the metal-ligand bonding. cdnsciencepub.com The coordination of the nitrile to a metal center through its nitrogen lone pair leads to changes in the electronic environment of the nitrile group, which can be observed in the ¹H and ¹³C NMR spectra. nih.govunibo.it

Upon coordination, the ¹³C chemical shift of the nitrile carbon is typically affected. The extent of this shift can provide insights into the nature and strength of the metal-nitrile bond. nih.gov An increase in the ¹³C chemical shift of the nitrile carbon upon coordination is consistent with the nitrile donating electron density to the metal. nih.gov

Furthermore, if the metal nucleus is NMR active (e.g., ¹⁹⁵Pt, ⁵¹V), multinuclear NMR experiments can directly probe the metal center. muni.cz The chemical shift of the metal nucleus is sensitive to the nature of the ligands coordinated to it. The coupling between the metal nucleus and the nuclei of the ligand (e.g., ¹H, ¹³C) can also be observed, providing further structural information. For instance, in platinum-nitrile complexes, ¹⁹⁵Pt NMR can be used to study the Pt-nitrile bond. cdnsciencepub.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. For organic molecules, the absorption of this radiation promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the types of chemical bonds and functional groups present.

In the case of this compound, the molecule possesses a conjugated system that includes a phenyl ring, a carbon-carbon double bond (ethenyl group), and a nitrile group (-C≡N). This extended π-system is the primary chromophore, the part of the molecule responsible for absorbing UV-vis light. The electronic transitions observed in the UV-Vis spectrum of this compound are expected to be primarily of the π → π* type. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Such transitions are typically characterized by high molar absorptivity (ε) values.

The presence of the chlorine atom, an auxochrome, on the phenyl ring can also influence the absorption spectrum. The lone pair electrons on the chlorine atom can participate in n → π* transitions, although these are generally much weaker in intensity compared to π → π* transitions. The chlorine atom can also exert a bathochromic shift (a shift to longer wavelengths) or a hypsochromic shift (a shift to shorter wavelengths) on the λmax (wavelength of maximum absorbance) of the π → π* transitions due to its inductive and resonance effects. The extended conjugation in this compound lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which would be expected to result in absorption at longer wavelengths compared to its non-conjugated counterparts.

While specific experimental λmax values for this compound are not detailed in the provided search results, a hypothetical data table for its expected UV-Vis absorption is presented below based on the electronic transitions common to similar conjugated aromatic nitriles.

| Electronic Transition | Typical Wavelength Range (nm) | Description |

|---|---|---|

| π → π | 250 - 350 | Involves the excitation of electrons in the conjugated π-system of the phenyl ring, double bond, and nitrile group. This is expected to be the most intense absorption band. |

| n → π | > 300 | A lower intensity transition involving the non-bonding electrons of the nitrogen atom in the nitrile group and the chlorine atom. This transition may be weak and potentially obscured by the stronger π → π* band. |

X-ray Crystallography and Solid-State Structure Determination

For this compound, a single-crystal X-ray diffraction study would provide definitive information about its molecular geometry and how the molecules pack together to form a solid. The process involves growing a suitable single crystal, mounting it on a diffractometer, collecting diffraction data, solving the structure using computational methods, and refining the atomic positions. While the search results indicate the existence of crystal structure data for related compounds, specific crystallographic data for this compound was not explicitly found. The following table outlines the kind of data that would be obtained from such an analysis.

| Crystallographic Parameter | Information Provided |

|---|---|

| Crystal System | The basic symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Z value | The number of molecules in the unit cell. |

| Bond Lengths and Angles | Precise measurements of the distances between atoms and the angles between bonds. |

The arrangement of molecules in a crystal, known as crystal packing, is governed by various non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, are crucial in determining the physical properties of the solid, such as melting point and solubility. For this compound, several types of intermolecular interactions would be expected to play a role in its crystal packing.

Weak C-H···N hydrogen bonds are likely to be present, where the nitrogen atom of the nitrile group acts as a hydrogen bond acceptor and hydrogen atoms on the aromatic ring or the vinyl group act as donors. Additionally, C-H···Cl interactions may occur.

This compound can exist as two geometric isomers, (E)-4-Chlorocinnamonitrile (trans) and (Z)-4-Chlorocinnamonitrile (cis), due to the restricted rotation around the carbon-carbon double bond. In the (E)-isomer, the 4-chlorophenyl group and the nitrile group are on opposite sides of the double bond, while in the (Z)-isomer, they are on the same side.

X-ray crystallography provides an unambiguous method to determine which geometric isomer is present in the solid state. The analysis of the crystal structure would reveal the relative positions of the substituents around the double bond. Generally, the (E)-isomer of substituted cinnamonitriles is thermodynamically more stable due to reduced steric hindrance between the substituents. Therefore, it is highly probable that this compound crystallizes as the (E)-isomer. However, the possibility of the (Z)-isomer or a mixture of isomers co-crystallizing cannot be entirely ruled out without experimental confirmation.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT methods are employed to determine the optimized geometry, conformational stability, and electronic properties of 4-Chlorocinnamonitrile.

DFT calculations are utilized to find the most stable three-dimensional arrangement of atoms in the this compound molecule, corresponding to the minimum energy on the potential energy surface. nih.gov By optimizing the geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. These theoretical values can be compared with experimental data, often from X-ray diffraction, to validate the computational method. researchgate.net

Conformational analysis involves exploring different spatial orientations of the molecule, particularly rotations around single bonds, to identify various conformers and their relative energies. nih.govfrontiersin.org For this compound, this would primarily involve the rotation around the C-C single bond connecting the phenyl ring to the vinyl group. This analysis helps in understanding the molecule's flexibility and the population of different conformers at thermal equilibrium.

Disclaimer: The following table contains representative data that would be obtained from DFT calculations for this compound. Specific calculated values were not available in the search results.

| Parameter | Calculated Value |

|---|---|

| C-Cl Bond Length (Å) | 1.745 |

| C≡N Bond Length (Å) | 1.158 |

| C=C Bond Length (Å) | 1.340 |

| C-C≡N Bond Angle (°) | 178.5 |

| Cl-C-C (Ring) Bond Angle (°) | 119.8 |

The electronic properties of this compound are investigated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. irjweb.comajchem-a.com A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. physchemres.org These energy values are crucial for predicting how the molecule will interact with other species and its potential applications in electronic materials.

Disclaimer: The following table illustrates the type of data generated from DFT calculations on frontier molecular orbitals. Specific calculated values for this compound were not available in the search results.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.15 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.90 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and simulating their electronic absorption spectra (e.g., UV-Vis spectra). ekb.egscirp.org By applying TD-DFT, one can calculate the vertical excitation energies, which correspond to the absorption of light, and the oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

For this compound, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and help assign the electronic transitions, such as π→π* or n→π*, responsible for these absorptions. scirp.orgnih.gov The theoretical spectrum can be compared with experimental data to confirm the molecular structure and understand its photophysical properties. The calculations can also be performed in different solvents using models like the Polarizable Continuum Model (PCM) to account for solvent effects on the electronic spectra. scirp.org

Disclaimer: The following table shows representative data that would be obtained from TD-DFT calculations. Specific calculated values for this compound were not available in the search results.

| Excitation | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 285 | 0.75 | HOMO → LUMO |

| S0 → S2 | 250 | 0.15 | HOMO-1 → LUMO |

Molecular Dynamics (MD) Simulations Related to Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com MD simulations can provide detailed information about the interactions of this compound with other molecules, such as solvents or biological macromolecules. nih.govrsc.org By simulating the system for a sufficient length of time, one can analyze trajectories to understand intermolecular forces, such as hydrogen bonds and van der Waals interactions, and dynamic processes. youtube.com

For this compound, MD simulations could be used to investigate its solvation structure in different solvents, its aggregation behavior, or its binding mode within a receptor active site in drug discovery applications. nih.gov These simulations are valuable for predicting macroscopic properties from the underlying molecular interactions.

Theoretical Prediction of Vibrational Properties

The vibrational properties of this compound can be predicted computationally by performing a frequency calculation using DFT. nih.gov These calculations yield the harmonic vibrational frequencies and their corresponding infrared (IR) and Raman intensities. uit.no The predicted vibrational spectrum serves as a theoretical counterpart to experimental IR and Raman spectroscopy.

Each calculated frequency corresponds to a specific normal mode of vibration, which can be visualized to understand the atomic motions involved (e.g., stretching, bending, or torsional modes). mdpi.comnih.gov By comparing the theoretical spectrum with the experimental one, a detailed assignment of the observed vibrational bands can be made, providing a powerful tool for structural characterization.

Disclaimer: The following table presents a selection of predicted vibrational frequencies and their assignments, illustrating the type of data obtained from DFT calculations. Specific calculated values for this compound were not available in the search results.

| Mode | Calculated Frequency (cm⁻¹) | Vibrational Assignment |

|---|---|---|

| ν1 | 2230 | C≡N stretch |

| ν2 | 1605 | Aromatic C=C stretch |

| ν3 | 1590 | C=C (vinyl) stretch |

| ν4 | 1090 | C-Cl stretch |

| ν5 | 975 | =C-H out-of-plane bend |

Coordination Chemistry and Ligand Properties of 4 Chlorocinnamonitrile

4-Chlorocinnamonitrile as a Ligand in Organometallic Complexes

Organometallic complexes are chemical compounds containing at least one bond between a carbon atom of an organic molecule and a metal uomustansiriyah.edu.iq. In the context of this compound, it serves as an organic ligand that coordinates to a metal center, forming compounds that are pertinent to the broader field of organometallic chemistry uomustansiriyah.edu.iq.

The synthesis of metal complexes containing this compound typically involves the displacement of a labile ligand from a metal precursor by the nitrile. A documented example is the synthesis of an iron(II) cyclopentadienyl (B1206354) complex. This reaction proceeds by the substitution of a carbonyl and an iodide ligand from [Fe(η⁵-C₅H₅)(CO)(PPh₃)I] upon reaction with this compound in acetone (B3395972) at room temperature over 24 hours mdpi.com. The resulting cationic complex, [Fe(η⁵-C₅H₅)(CO)(PPh₃)(NC-CH=CH-C₆H₄Cl)]⁺, is obtained in good yield after purification by column chromatography mdpi.com. It is noteworthy that the this compound ligand used in this synthesis was a mixture of cis and trans isomers, and the resulting complex retained the same isomeric ratio mdpi.com.

General strategies for the synthesis of transition metal-nitrile complexes often involve reacting a metal salt or a metal complex with a pre-existing labile ligand with the nitrile, which can also serve as the solvent rsc.org. For instance, complexes can be prepared by dissolving an anhydrous metal salt in the nitrile solvent rsc.org. Another common method is the oxidative dissolution of a metal in a nitrile solution in the presence of an oxidizing agent like NOBF₄ rsc.org. While these methods are broadly applicable, their specific application to this compound would require experimental validation.

Table 1: Synthesis of a Representative this compound Metal Complex

| Metal Precursor | Ligand | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| [Fe(η⁵-C₅H₅)(CO)(PPh₃)I] | This compound | Acetone | Room Temperature, 24 h | [Fe(η⁵-C₅H₅)(CO)(PPh₃)(NC-CH=CH-C₆H₄Cl)]⁺ | 65-79 | mdpi.com |

The coordination of this compound to a metal center occurs through the nitrogen atom of the nitrile group in an end-on fashion (η¹-coordination) libretexts.org. The metal-ligand bond is a combination of σ-donation from the nitrogen lone pair to a vacant metal orbital and π-back-donation from filled metal d-orbitals to the π* orbitals of the C≡N bond uomustansiriyah.edu.iq.

In the case of the synthesized iron(II) complex, [Fe(η⁵-C₅H₅)(CO)(PPh₃)(NC-CH=CH-C₆H₄Cl)]⁺, NMR spectroscopy provides insight into the Fe-nitrile coordination mdpi.com. The deshielding of the cyclopentadienyl (Cp) protons upon coordination of this compound is indicative of the formation of a cationic 'FeCp' complex mdpi.com. Concurrently, a shielding effect is observed on the ortho protons of the benzonitrile (B105546) moiety, which suggests π-backdonation from the iron center to the nitrile ligand mdpi.com. Computational studies on this complex have further elucidated the electronic transitions, revealing a charge transfer from the Fe-nitrile ligand to the triphenylphosphine (B44618) (PPh₃) ligand in some of the lowest-energy excitations mdpi.com.

While no specific data exists for Ti-N bonds with this compound, studies on other titanium-nitrogen compounds can provide a basis for understanding. First-principles molecular-orbital calculations on various titanium-metalloid compounds, including TiN, have shown that the dominant covalent bonding arises from the interaction between Ti 3d and N 2p orbitals chemguide.co.uk. In titanium chloride complexes, increasing the coordination number of titanium tends to shorten the Ti-Cl bond and increase its covalent character, though it remains highly ionic msu.edu. It can be inferred that the Ti-N bond in a hypothetical titanium-4-chlorocinnamonitrile complex would also exhibit a significant covalent character through σ-donation, with the possibility of π-backbonding depending on the oxidation state and other ligands on the titanium center. The strength of this bond would be influenced by the electron-donating ability of the nitrile, which is modulated by the electronic effects of the chlorophenyl group.

Table 2: Spectroscopic Evidence for Metal-Ligand Bonding in an Iron-4-Chlorocinnamonitrile Complex

| Spectroscopic Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| ¹H NMR | Deshielding of Cp protons | Formation of a cationic iron complex | mdpi.com |

| ¹H NMR | Shielding of ortho-protons on the phenyl ring | π-backdonation from Fe to the nitrile ligand | mdpi.com |

| Computational (TD-DFT) | Charge transfer from Fe-nitrile to PPh₃ ligand | Involvement of the nitrile ligand in electronic transitions | mdpi.com |

The substituents on the this compound ligand have a pronounced effect on the electronic and steric properties of the resulting metal complexes. The chlorine atom at the para-position of the phenyl ring is an electron-withdrawing group, which influences the electron density on the nitrile nitrogen. This, in turn, affects the σ-donating and π-accepting properties of the ligand.

The electron-withdrawing nature of the chloro group is expected to decrease the basicity of the nitrile nitrogen, making it a weaker σ-donor compared to unsubstituted cinnamonitrile (B126248). However, this effect can be counteracted by the extended conjugation of the cinnamonitrile system, which can delocalize electron density. In a study of iron cyclopentadienyl complexes with various substituted benzonitriles, it was observed that the presence of an electronegative bromine atom on the phenyl ring led to the most shielded ortho protons, indicating a significant electronic effect mdpi.com. This suggests that the halogen substituent plays a key role in modulating the electronic communication between the metal and the ligand.

The steric bulk of the this compound ligand, particularly due to the planar phenyl ring and the vinyl group, can influence the coordination geometry and the number of ligands that can coordinate to a metal center. The presence of bulky ligands generally favors lower coordination numbers dalalinstitute.com.

Mechanistic Studies of Coordination Reactions

The coordination of this compound to a metal center is a ligand substitution reaction, where a pre-existing ligand is replaced by the nitrile. The mechanism of such reactions can generally be classified as associative (A), dissociative (D), or interchange (I) dalalinstitute.comlibretexts.org.

In an associative mechanism , the incoming ligand (this compound) first binds to the metal center to form an intermediate with a higher coordination number, followed by the departure of the leaving group. This pathway is often favored for square planar complexes or complexes with accessible coordination sites dalalinstitute.com.

In a dissociative mechanism , the leaving group departs first to generate a coordinatively unsaturated intermediate, which is then rapidly captured by the incoming ligand. This mechanism is more common for sterically crowded octahedral complexes dalalinstitute.comlibretexts.org.

The interchange mechanism is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without a distinct intermediate. This can be further divided into associative interchange (Iₐ) and dissociative interchange (Iₑ) depending on the degree of bond formation with the incoming ligand in the transition state dalalinstitute.com.

While specific mechanistic studies for this compound are not available, the synthesis of the iron(II) complex from [Fe(η⁵-C₅H₅)(CO)(PPh₃)I] likely proceeds through a dissociative pathway, especially given the steric bulk of the phosphine (B1218219) and cyclopentadienyl ligands mdpi.com. The initial step would be the loss of the iodide ligand, creating a vacant coordination site for the this compound to bind. The rate of such ligand exchange reactions can be influenced by factors such as the nature of the solvent, the electronic properties of the incoming and leaving ligands, and the steric environment at the metal center chemguide.co.uk.

Photochemical Behavior of this compound-Containing Complexes

The photochemical behavior of transition metal complexes is often dictated by the nature of their excited states, which can be metal-centered (MC), ligand-centered (LC), or charge-transfer (CT) in character nsf.gov. For complexes containing nitrile ligands, metal-to-ligand charge transfer (MLCT) and ligand field (LF or MC) excited states are particularly important in determining their photochemical reactivity nih.gov.

Irradiation of metal-nitrile complexes can lead to several photochemical processes, including ligand substitution (photosubstitution) and isomerization. Photoinduced ligand exchange is a common reaction for ruthenium(II) polypyridyl complexes containing acetonitrile (B52724), where irradiation with visible light can cause the dissociation of the acetonitrile ligand nih.gov. This process is generally understood to occur via the population of a dissociative ³MC state from a lower-lying ³MLCT state. The efficiency of this photosubstitution can be influenced by the energy gap between the ³MLCT and ³MC states, as well as steric factors that can lower the energy of the dissociative state nih.gov.

While there are no specific studies on the photochemical behavior of this compound complexes, it is plausible that they would exhibit similar reactivity. The extended π-system of the cinnamonitrile moiety could lead to low-lying π* orbitals, potentially resulting in MLCT transitions in the visible region of the spectrum when coordinated to a suitable metal center. Upon photoexcitation to an MLCT state, subsequent relaxation to a dissociative MC state could lead to the release of the this compound ligand. The presence of the chloro substituent could also influence the excited-state dynamics through the heavy-atom effect, which can promote intersystem crossing and potentially alter the lifetimes and reactivities of the excited states.

Applications in Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Molecule Synthesis

4-Chlorocinnamonitrile serves as a valuable intermediate in the synthesis of more complex organic molecules. An intermediate in organic chemistry is a temporary species formed during a chemical reaction that is neither a reactant nor a final product but is essential for the reaction pathway. The stability and reactivity of these intermediates, which can include carbocations, carbanions, and free radicals, dictate the outcome of the synthesis. The strategic use of intermediates like this compound allows chemists to construct intricate molecular architectures.

Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in the ring. They form the backbone of many natural products and pharmaceuticals. The synthesis of these compounds is a significant area of organic chemistry. Multicomponent reactions (MCRs) are often employed for the efficient synthesis of complex heterocyclic frameworks from simple starting materials in a one-pot process. These reactions are advantageous due to their high atom economy and procedural simplicity. For instance, the pyranopyrimidine nucleus, a key heterocyclic system, is commonly synthesized through MCRs involving barbituric acid, malononitrile (B47326), and aryl aldehydes.

This compound can be involved in polymerization and copolymerization studies. Polymerization is a process where monomer molecules react together in a chemical reaction to form polymer chains or three-dimensional networks. Copolymerization involves the polymerization of two or more different types of monomers. For example, in the study of photopolymerization of novel acrylic monomers, the copolymerization behavior of acrylates with thiol monomers is investigated. The addition of a thiol can lead to a rate enhancement in the polymerization kinetics of traditional acrylic monomers.

Functional Materials Development

The development of functional materials is a broad area of research focused on creating materials with specific, tailored properties for various applications. This can range from materials for electronics and energy to biomedical devices.

In the context of photovoltaic applications, particularly dye-sensitized solar cells (DSSCs), the adsorption of organic molecules onto semiconductor surfaces like titanium dioxide (TiO2) is a critical step. The dye molecules, or sensitizers, are responsible for absorbing light and injecting electrons into the conduction band of the semiconductor, initiating the process of electricity generation. The interaction between the dye and the TiO2 surface is crucial for efficient electron transfer.

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that utilize a photosensitive dye adsorbed onto a mesoporous semiconductor electrode to convert sunlight into electricity. The efficiency of a DSSC is highly dependent on the properties of the dye, including its light absorption spectrum and the energy levels of its molecular orbitals (HOMO and LUMO). Organic dyes are being extensively researched as alternatives to more expensive metal-based dyes.

The performance of DSSCs can be enhanced through various strategies, such as co-sensitization, where multiple dyes with complementary absorption spectra are used to broaden the range of light harvesting. The table below shows the photovoltaic characteristics of DSSCs using different natural dyes and counter electrodes.

| Counter Electrode | Electrolyte | Voc (V) | Jsc (mA·cm-2) | FF | η (%) |

| Pt | I2/NaI | 0.57 | 4.72 | 0.54 | 1.47 |

| PEDOT-PSS | I2/NaI | 0.58 | 3.88 | 0.27 | 0.6 |

| MPC | I2/NaI | - | - | - | 1.99 |

| Pt | T2/T- | - | - | - | - |

| PEDOT-PSS | T2/T- | - | - | - | - |

| MPC | T2/T- | - | - | - | 2.63 |

Table adapted from a study on DSSCs using mangosteen peel dye and various counter electrodes.

Biological Activity and Mechanistic Insights Non Clinical Focus

In Vitro Cytotoxicity Studies of Metal Complexes Containing 4-Chlorocinnamonitrile

While direct in vitro cytotoxicity studies on metal complexes explicitly containing this compound as a ligand are not extensively documented in publicly available research, the broader class of metal-based compounds and complexes with structurally related ligands, such as cinnamic acid derivatives, have demonstrated significant cytotoxic potential against various cancer cell lines. The exploration of transition metal complexes as anticancer agents is a burgeoning field, with research indicating that their mechanisms of action can be distinct from traditional platinum-based drugs.

The cytotoxicity of metal complexes is influenced by the nature of both the metal ion and the organic ligands. For instance, manganese (Mn(II)) complexes have been shown to exhibit strong cytotoxic activity, in some cases surpassing that of the reference drug cisplatin, while showing no cytotoxicity towards normal peripheral blood mononuclear cells (PBMCs). Similarly, copper (Cu(II)) complexes have demonstrated dose-dependent growth inhibitory effects against human breast cancer cell lines. The general understanding is that these complexes can induce cancer cell death through various mechanisms, including the generation of reactive oxygen species (ROS) and interaction with cellular macromolecules.

Although specific data for this compound complexes is sparse, a study on metal complexes derived from a structurally similar compound, methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, revealed cytotoxic activity against human colorectal carcinoma cells (HCT-116). The IC50 values for these complexes were found to be in the range of 0.154–1.037 mM, and they exhibited selectivity for cancer cells over normal healthy cells (HEK-293).

Table 1: Cytotoxicity of Metal Complexes with a Ligand Structurally Related to this compound

| Compound | Cell Line | IC50 (mM) |

|---|---|---|

| Initial Ligand | HCT-116 | 1.27 |

| Copper Complex | HCT-116 | 0.18 |

| Nickel Complex | HCT-116 | 0.20 |

| Lanthanum Complex (4c) | HCT-116 | 0.933 |

| Lanthanum Complex (6c) | HCT-116 | 0.154 |

Data from a study on methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives.

The induction of apoptosis is a primary mechanism through which many metal-based anticancer agents exert their cytotoxic effects. Apoptosis, or programmed cell death, can be triggered through various cellular pathways. Metal complexes can induce apoptosis by interacting with DNA, leading to its cleavage, or by generating intracellular reactive oxygen species (ROS) which in turn initiate apoptotic cascades.

Studies on cinnamic acid, a compound structurally related to this compound, have shown that it can induce apoptotic cell death in human melanoma cells. This process was associated with DNA damage, leading to the inhibition of DNA synthesis and the induction of nuclear aberrations. The activation of caspase-3, a key executioner caspase in the apoptotic pathway, was also observed.

In the context of metal complexes, for example, certain copper(II) complexes have been shown to induce apoptosis in leukemia cells through both caspase-dependent and independent mechanisms. Flow cytometry analysis often reveals an increase in the sub-G1 cell population, which is indicative of apoptotic cells. Furthermore, metal complexes can trigger the mitochondrial pathway of apoptosis, characterized by the loss of mitochondrial membrane potential. While direct evidence for this compound complexes is pending, the established pro-apoptotic activity of related structures suggests a similar mode of action is plausible.

The ability of cancer cells to form colonies is a measure of their self-renewal and proliferative capacity. Several anticancer agents, including metal complexes, have been shown to inhibit colony formation in various tumor cell lines. For instance, certain brominated plastoquinone (B1678516) analogs significantly inhibited colony formation in MCF-7 breast cancer cells in a dose-dependent manner. This inhibition of long-term survival and proliferation is a crucial aspect of anticancer activity. While specific studies on this compound complexes are not available, the general activity of metal-based drugs suggests they could also impede this process.

The cytoskeleton, a complex network of protein filaments, plays a critical role in maintaining cell shape, motility, and division. Disruption of the cytoskeleton is a known mechanism of action for several anticancer drugs. Cinnamic acid has been observed to cause disorganization of microtubules in human melanoma cells. Metal-based compounds are also increasingly recognized for their ability to modulate the cytoskeleton. They can interfere with the dynamics of microtubules and actin filaments, leading to cell cycle arrest and ultimately, cell death. For example, some cytotoxic factors can induce changes in actin and tubulin organization, leading to alterations in cell morphology and interference with cytokinesis. The potential for metal complexes of this compound to induce similar cytoskeletal alterations remains an area for future investigation.

Structure-Activity Relationships (SAR) in Derivatized Compounds

The biological activity of a compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, while specific SAR studies are not widely published, general principles from related classes of compounds can provide valuable insights.

In the case of 4-aminoquinoline (B48711) derivatives, which share a quinoline (B57606) core that can be conceptually related to the cinnamonitrile (B126248) scaffold, the nature and position of substituents have a profound impact on their cytotoxic effects. For instance, the presence of an electron-withdrawing group, such as a chlorine atom, at a specific position can be essential for high potency. The length and composition of side chains also play a critical role in determining the compound's activity.

For cinnamic acid derivatives, SAR studies have revealed that substitutions on the aromatic ring significantly influence their biological activities, including antibacterial and enzyme inhibitory effects. The introduction of specific functional groups can enhance the compound's interaction with its biological target. For example, the presence of nitro groups on the cinnamic acid moiety has been shown to be important for anti-H. pylori activity, with the position of these groups affecting the inhibitory potency. These findings suggest that systematic modifications of the this compound structure, such as altering the substituents on the phenyl ring or modifying the nitrile group, could lead to the development of derivatives with enhanced biological activity.

Enzyme Inhibition Studies (e.g., Urease Inhibition by related cinnamic acids)

While there is no specific information on the enzyme inhibitory activity of this compound itself, the broader class of cinnamic acid derivatives has been investigated for its potential to inhibit various enzymes. A notable example is the inhibition of urease, a nickel-containing metalloenzyme that plays a role in the pathogenesis of infections caused by bacteria such as Helicobacter pylori.

The inhibition of urease is a desirable therapeutic target for managing these infections. Cinnamic acid and its derivatives have been identified as potential urease inhibitors. SAR studies on these compounds have indicated that the presence and nature of substituents on the aromatic ring are critical for their inhibitory activity. For example, electron-donating groups can significantly boost urease inhibition. The structural features of cinnamic acid derivatives allow for interactions with the active site of the urease enzyme, often involving chelation with the nickel ions.

Table 2: Urease Inhibitory Activity of Selected Cinnamic Acid Derivatives

| Compound | % Inhibition | IC50 (µM) |

|---|---|---|

| 3-(3-hydroxyphenyl)-1-phenylpropenone | 86.17 ± 0.89 | 11.51 ± 0.03 |

Data from a study on chalcone (B49325) derivatives of cinnamic acid.

Given the structural similarity, it is conceivable that this compound and its derivatives could also exhibit inhibitory activity against urease or other metalloenzymes. The chloro-substituent on the phenyl ring would likely influence the electronic properties of the molecule and its ability to interact with the enzyme's active site. Further research is needed to explore the enzyme inhibition profile of this compound.

Q & A

Q. What are the established synthetic routes for 4-Chlorocinnamonitrile, and how can researchers optimize yield and purity?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 4-chlorobenzaldehyde with cyanoacetic acid in the presence of a catalyst (e.g., ammonium acetate) under reflux conditions . Optimization requires:

Q. How should researchers characterize this compound to confirm structural integrity?

Standard characterization includes:

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Toxicity Mitigation : Use fume hoods due to potential respiratory irritancy; avoid skin contact .

- Waste Disposal : Neutralize nitrile waste with alkaline hydrolysis before disposal .

- Emergency Procedures : Maintain access to cyanide antidote kits in case of accidental exposure .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?

- In Vitro Assays : Test cytotoxicity using MTT assays on cancer cell lines (e.g., colorectal HCT-116 or breast MDA-MB-231). Include positive controls (e.g., cisplatin) and measure IC₅₀ values .

- Structure-Activity Relationship (SAR) : Synthesize analogs with substituent variations (e.g., -OH, -NH₂, halogens) to assess impact on potency .

- Mechanistic Studies : Use flow cytometry to evaluate apoptosis induction or ROS generation .

Q. How should conflicting data on this compound’s reactivity be resolved?

- Methodological Review : Compare solvent systems (e.g., acetone vs. DMF), catalyst efficiency, and reaction times across studies .

- Statistical Validation : Apply ANOVA to identify significant differences in reported yields or activity data .

- Controlled Replication : Reproduce experiments under standardized conditions (e.g., fixed temperature/pH) to isolate variables .

Q. What strategies improve the reproducibility of this compound-based studies?

- Detailed Protocols : Document reagent sources (e.g., Sigma-Aldryl vs. TCI), purity grades, and instrument calibration steps .

- Data Transparency : Publish raw spectral data, chromatograms, and statistical code in supplementary materials .

- Collaborative Validation : Partner with independent labs to cross-verify synthetic routes and bioactivity results .

Q. How can computational modeling enhance the study of this compound’s electronic properties?

- DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G(d) level to predict electrophilic sites for nitrile reactivity .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina to guide SAR .

- Solubility Prediction : Apply COSMO-RS models to screen solvent compatibility for crystallization .

Data Analysis and Reporting Standards

Q. What statistical methods are appropriate for analyzing dose-response data in this compound studies?

- Nonlinear Regression : Fit dose-response curves using GraphPad Prism (four-parameter logistic model) to calculate IC₅₀ .

- Error Reporting : Express variability as SEM (not SD) for n ≥ 3 replicates .

- Significance Thresholds : Apply Bonferroni correction for multiple comparisons to avoid Type I errors .

Q. How should researchers address discrepancies in spectroscopic data across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.